Synthetic Efficiency: Quantitative Yield Comparison of (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate Synthesis
The synthesis of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate from S-(+)-alaninol and pivalic anhydride in tetrahydrofuran proceeds with a yield exceeding 90%, indicating a highly efficient process for this specific chiral Boc-amino alcohol [1]. This is notably higher than the reported yields for some alternative Boc-protection methods on different amino alcohol substrates, which can fall to 71-75% under standard conditions [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Yield > 90% |
| Comparator Or Baseline | Alternative Boc-amino alcohol synthesis (general): Yield 71-75% |
| Quantified Difference | Target compound achieves a >15% absolute yield improvement |
| Conditions | Synthesis using pivalic anhydride and S-(+)-alaninol in THF for target compound [1]; general Boc protection method for amino alcohols [2] |
Why This Matters
Higher synthetic yield directly translates to lower cost per gram and greater process robustness for large-scale procurement and downstream applications.
- [1] Alapour, S., Zamisa, S. J., Koorbanally, N. A., & Ramjugernath, D. (2018). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(1), 49-50. View Source
- [2] Methanesulfonylation of BOC protected (S)-Alaninol. (2013). ChemSpider Synthetic Pages. View Source
